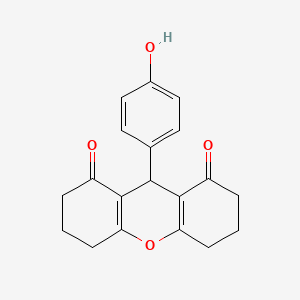

![molecular formula C17H17N5O3S B2680706 3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one CAS No. 2097872-86-9](/img/structure/B2680706.png)

3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles, being a common and essential feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of such compounds often involves the use of heteroatoms like nitrogen, oxygen, sulfur, phosphorous, silicon, boron, and the like . These scaffolds take up the center position and are the core structural components of numerous drugs that belong to different categories .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as IR spectrum, NMR spectrum, and ESI–MS .Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, a study involving the synthesis of 4-thiazolidinone derivatives containing pyridine and quinazoline moieties reported compounds exhibiting broad-spectrum inhibitory activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds, through molecular docking studies, provided insights into their plausible mechanism of antimicrobial action, highlighting the potential of quinazolinone derivatives in addressing microbial resistance (Desai et al., 2020).

Antimycobacterial Activity

Another area of research has been the exploration of substituted isosteres of pyridine- and pyrazinecarboxylic acids for their activity against Mycobacterium tuberculosis. These compounds, some synthesized as synthetic intermediates to 1,2,4-thiadiazole-3-ones, showed varying degrees of potency against the pathogen, indicating the potential utility of quinazolinone derivatives and related compounds in developing new antimycobacterial agents (Gezginci et al., 1998).

Anticancer Research

Quinazolinone derivatives have also been investigated for their potential in cancer therapy. The synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications to the p-aminobenzoate ring demonstrated significant cytotoxicities against L1210 cell growth in culture. These compounds showed promise as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting a potential application in anticancer strategies (Marsham et al., 1991).

Herbicidal Activity

Research into the herbicidal activity of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives as pyridine analogues of commercial herbicides has shown promising results. These derivatives exhibited higher activity against dicotyledonous species compared to monocotyledonous species, suggesting their potential as effective herbicidal agents (Hegde et al., 1993).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[3-oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-16(21-7-5-12(10-21)25-15-9-19-26-20-15)6-8-22-11-18-14-4-2-1-3-13(14)17(22)24/h1-4,9,11-12H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIQTKGVYICSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)

![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)

![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)

![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)

![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)

![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)

![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)